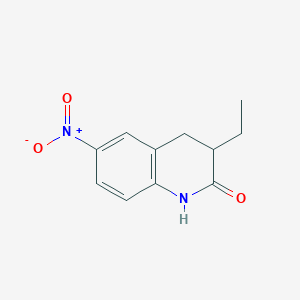
3-Ethyl-6-nitro-3,4-dihydro-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl aniline and nitrobenzene derivatives.
Cyclization: The key step involves the cyclization of the starting materials to form the quinoline ring. This can be achieved through various methods, including the Skraup synthesis or the Doebner-Miller reaction.
Reduction: The reduction of the nitro group to an amino group can be performed using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, alkylating agents, or nucleophiles.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Halogenated or alkylated quinolines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, inhibiting or modulating their activity.
Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric properties of the quinoline ring and substituents.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
6-Nitroquinoline: A similar compound with a nitro group at the 6-position.
3-Ethylquinoline: A compound with an ethyl group at the 3-position.
Uniqueness
3-Ethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is unique due to the combination of the ethyl and nitro substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Biological Activity
3-Ethyl-6-nitro-3,4-dihydro-2(1H)-quinolinone is a compound belonging to the quinolinone family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, including its potential therapeutic applications and mechanisms of action based on recent studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinolinone derivatives, including this compound. A notable study indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. For instance, a derivative with a similar scaffold demonstrated a GI50 value of 38 μM against the SKOV-3 ovarian cancer cell line, indicating promising anticancer activity .
| Compound | Cell Line | GI50 (μM) | CC50 (μM) | Selectivity |
|---|---|---|---|---|
| This compound | SKOV-3 | 13.14 | 53.50 | High |
This table summarizes the data on selectivity and potency against cancer cells, emphasizing the compound's potential as a therapeutic agent.
The mechanism by which quinolinone derivatives exert their anticancer effects often involves modulation of key cellular pathways. For example, studies suggest that these compounds can inhibit nitric oxide synthase (NOS), leading to reduced nitric oxide production, which is implicated in tumor progression and angiogenesis . Additionally, some derivatives have been shown to interact with serotonin transporters, further indicating their multifaceted biological roles .
Neuroprotective Effects
Research has also suggested that derivatives of 3,4-dihydroquinolinones may possess neuroprotective properties. For instance, certain analogs have shown efficacy in models of neuropathic pain by acting as selective nNOS inhibitors . This suggests potential applications in treating neurodegenerative diseases and pain management.
Case Study: Anticancer Activity
In a study focusing on the synthesis and evaluation of 3-Ethyl-6-nitro derivatives, researchers found that modifications at specific positions significantly influenced cytotoxicity. The introduction of an ethyl group at the C-3 position increased antiproliferative activity against ovarian cancer cells compared to other substitutions .
Research Findings on Biological Activities
A comprehensive review of 2O-THQ alkaloids revealed that compounds sharing the core structure with this compound exhibit a wide range of biological activities from various organisms. These findings underscore the importance of this compound class in drug discovery and development .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-ethyl-6-nitro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-2-7-5-8-6-9(13(15)16)3-4-10(8)12-11(7)14/h3-4,6-7H,2,5H2,1H3,(H,12,14) |
InChI Key |
LEPMRBRAWRVSIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















